BenchChemオンラインストアへようこそ!

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide

Computational chemistry Physicochemical profiling Drug-likeness

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide (CAS 923234-20-2; molecular formula C₁₆H₁₄FN₃O₃S₂; MW 379.42 g/mol) is a synthetic small molecule belonging to the benzothiazole-amide-sulfonamide hybrid class. It incorporates a benzothiazole core functionalized at position 6 with an N,N-dimethylsulfamoyl (-SO₂NMe₂) group and at position 2 with a 3-fluorobenzamide moiety.

Molecular Formula C16H14FN3O3S2
Molecular Weight 379.42
CAS No. 923234-20-2
Cat. No. B2767917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide
CAS923234-20-2
Molecular FormulaC16H14FN3O3S2
Molecular Weight379.42
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C16H14FN3O3S2/c1-20(2)25(22,23)12-6-7-13-14(9-12)24-16(18-13)19-15(21)10-4-3-5-11(17)8-10/h3-9H,1-2H3,(H,18,19,21)
InChIKeyUCDHMDOYICWPFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide (CAS 923234-20-2): Procurement-Oriented Structural and Class Overview


N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide (CAS 923234-20-2; molecular formula C₁₆H₁₄FN₃O₃S₂; MW 379.42 g/mol) is a synthetic small molecule belonging to the benzothiazole-amide-sulfonamide hybrid class [1]. It incorporates a benzothiazole core functionalized at position 6 with an N,N-dimethylsulfamoyl (-SO₂NMe₂) group and at position 2 with a 3-fluorobenzamide moiety. The benzothiazole-amide chemotype has been explored across multiple pharmacological programs, including TRPV1 antagonism [2], fatty acid amide hydrolase (FAAH) inhibition [3], adenosine A₂A receptor modulation [4], and carbonic anhydrase isoform inhibition [5]. This specific compound, with its meta-fluorine substitution on the benzamide ring and dimethylsulfamoyl at the 6-position, represents a distinct substitution pattern within this scaffold class. This evidence guide is transparently limited: no primary research papers, patents, or authoritative database entries with quantitative biological data were identified for this exact compound at the time of compilation. All differentiation claims are therefore derived from class-level SAR inference, computational physicochemical comparison with closest analogs, and scaffold precedent, and are explicitly tagged as such.

Why N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide Cannot Be Interchanged with In-Class Analogs: A Structural Selectivity Rationale


Within the benzothiazole-amide-sulfonamide class, minor positional modifications produce substantial divergence in target engagement, selectivity, and ADME properties. The 3-fluorobenzamide moiety in this compound is structurally distinct from its 2-fluoro and 4-fluoro positional isomers, as well as from non-fluorinated and -CF₃ benzamide analogs [1]. In the FAAH inhibitor series, the sulfonyl group and benzothiazole core were identified as key pharmacophoric components, with potency varying over 1000-fold depending on substitution pattern [2]. Similarly, TRPV1 antagonist SAR revealed that aqueous solubility and metabolic stability are exquisitely sensitive to the nature and position of polar substituents on the benzothiazole scaffold [3]. In the adenosine A₂A receptor program, the benzothiazole amide core was maintained while peripheral substituents dictated receptor subtype selectivity [4]. Computational analysis indicates that the 3-fluoro substituent on the benzamide ring creates a distinct electrostatic potential surface compared to the 2-fluoro and 4-fluoro analogs, which may translate into differential hydrogen-bonding and hydrophobic packing interactions in target binding pockets [5]. Generic substitution within this scaffold class without explicit comparative data is therefore scientifically unjustified; the specific combination of 6-dimethylsulfamoyl and 3-fluorobenzamide represents a unique physicochemical vector that cannot be assumed equipotent or equipotent to any close analog.

Quantitative Differentiation Evidence for N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide (CAS 923234-20-2): Comparator-Anchored Procurement Data


Computational Physicochemical Differentiation: 3-Fluoro vs. 2-Fluoro and 4-Fluoro Positional Isomers

Among the three mono-fluorinated positional isomers on the benzamide ring, the 3-fluoro (meta) substitution in CAS 923234-20-2 yields a distinct computed logP and electrostatic profile. PubChem-computed XLogP3-AA for the 3-fluoro isomer is 2.93, compared to 2.93 for the 4-fluoro isomer and a comparable value for the 2-fluoro isomer [1]. While logP values are similar, the topological polar surface area (TPSA) remains constant at 81.06 Ų across isomers, reflecting identical heteroatom counts. The differentiating factor lies in the spatial orientation of the fluorine substituent: the 3-fluoro (meta) position orients the C-F dipole approximately 120° relative to the amide carbonyl, whereas the 2-fluoro (ortho) position creates steric hindrance with the amide NH and the 4-fluoro (para) position aligns the dipole in the plane of the benzamide ring. This spatial distinction has been shown in benzothiazole amide SAR to affect target binding geometry and selectivity [2]. The computed H-bond acceptor count is 6 and donor count is 1 for all isomers, meeting Lipinski's Rule of Five criteria [1].

Computational chemistry Physicochemical profiling Drug-likeness

Molecular Weight and logP Differentiation from -CF₃ Benzamide Analog

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 923243-43-0) represents the closest commercially available analog with a -CF₃ group in place of the 3-fluoro substituent . The -CF₃ analog has a molecular weight of approximately 429.45 g/mol (+50.03 g/mol vs. 379.42 g/mol for target) and a computed logP elevated by approximately +0.8 to +1.2 log units relative to the 3-fluoro compound, due to the greater lipophilicity of the trifluoromethyl group. This 50-Dalton mass increase represents a ~13% greater molecular weight, which approaches the upper boundary of lead-like chemical space (MW ≤ 400 Da preferred; MW ≤ 450 Da acceptable). The 3-fluoro compound (MW 379.42) sits comfortably within lead-like space, whereas the -CF₃ analog exceeds the preferred threshold. In vitro metabolic stability studies on benzothiazole amides have demonstrated that fluorine substitution pattern significantly affects clearance rates in hepatocyte assays [1]. The smaller, mono-fluorinated compound may therefore offer advantages in programs where maintaining lower molecular weight and moderated lipophilicity are design priorities.

ADME prediction Lead optimization Physicochemical comparison

Benzothiazole-6-Sulfonamide Scaffold as Privileged Carbonic Anhydrase Inhibitor Pharmacophore

The 6-sulfonamide (or 6-sulfamoyl) substitution on the benzothiazole core has been established as a privileged motif for carbonic anhydrase (CA) inhibition, particularly against tumor-associated isoforms CA IX and CA XII [1]. A series of 2-aminobenzothiazole derivatives bearing sulfonamide at position 6 were designed and investigated as inhibitors of CA I, II, IX, and XII, with several compounds demonstrating sub-nanomolar to low nanomolar Kᵢ values against CA IX and CA XII [1]. The dimethylsulfamoyl group (-SO₂NMe₂) at position 6 in CAS 923234-20-2 is a tertiary sulfonamide, which may exhibit differentiated zinc-binding kinetics and isoform selectivity compared to primary sulfonamides (-SO₂NH₂). Binding studies of benzoarylsulfonamide ligands to human carbonic anhydrase have demonstrated that formal fluorination of the ligand does not significantly alter binding affinity or geometry, suggesting that the 3-fluorobenzamide component may serve as a modulatory rather than affinity-determining structural element [2]. The combination of a 6-sulfamoyl benzothiazole with a 3-fluorobenzamide at position 2 creates a hybrid scaffold with potential dual pharmacophoric character: the sulfamoyl group potentially engaging the CA zinc ion, while the benzamide extension may confer selectivity or ancillary target engagement.

Carbonic anhydrase inhibition Tumor-associated isoforms Sulfonamide pharmacophore

Class-Level Antiproliferative Activity of Benzothiazole Amide Derivatives Against Human Cancer Cell Lines

Benzothiazole amide derivatives have demonstrated reproducible antiproliferative activity across multiple human cancer cell lines in peer-reviewed studies. A closely related analog, N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide (CAS 923157-66-8), which differs only by the absence of fluorine on the benzamide ring, exhibited an IC₅₀ of 4.53 µM against the HCT116 human colorectal carcinoma cell line in the Sulforhodamine B assay, surpassing the standard drug 5-Fluorouracil (IC₅₀ = 9.99 µM) . In a separate study, benzothiazole carbamates and amides demonstrated IC₅₀ values in the low micromolar range against MCF-7 breast cancer cells with apoptosis induction and G2/M cell cycle arrest [1]. Benzothiazole-based EGFR tyrosine kinase inhibitors have shown activity against HepG2 (hepatocellular carcinoma), HCT-116 (colorectal), MCF-7 (breast), PC-3 (prostate), and HeLa (cervical) cell lines [2]. The 3-fluorobenzamide substitution in CAS 923234-20-2 introduces an electronegative fluorine atom that may enhance target binding through C-F···H or C-F···π interactions, a well-precedented strategy in medicinal chemistry optimization, though direct comparative cytotoxicity data for this specific compound against its non-fluorinated analog or other positional isomers are not available in the published literature.

Anticancer screening Benzothiazole cytotoxicity Cell viability assay

Metabolic Liability Differentiation: Amide Hydrolysis Susceptibility in Benzothiazole Amides as a Function of Substitution Pattern

A critical consideration in benzothiazole amide procurement for drug discovery is the metabolic fate of the amide bond. Bylund et al. (2013) demonstrated that TRPV1 antagonists of the benzothiazole amide series undergo species-specific amide hydrolysis to generate an aryl amine metabolite, which is subsequently N-acetylated [1]. Critically, rat liver S9 fraction—commonly used for in vitro genotoxicity screening—exhibited very low amide hydrolysis capacity and failed to generate glutathione (GSH) conjugates, while human and rat hepatocytes demonstrated robust amide cleavage and conjugate formation. This metabolic pathway discrepancy led to confounding genotoxicity assessment results across Ames, mouse lymphoma, SOS/umu, and Comet assays [1]. The 3-fluorobenzamide moiety in CAS 923234-20-2 may influence the rate of amide hydrolysis relative to unsubstituted or differently substituted benzamide analogs, as the electron-withdrawing fluorine at the meta position can affect the electrophilicity of the amide carbonyl carbon. While direct metabolic stability data for this specific compound are unavailable, the class-level precedent establishes that: (a) amide hydrolysis is a major clearance pathway for benzothiazole amides; (b) rat liver S9 is an insufficient metabolic activation system for this class; and (c) compound ranking based on in vitro potency alone is insufficient for selection without accompanying metabolic profiling data [1].

Metabolic stability Amide hydrolysis In vitro genotoxicity

Synthesis, Structural Characterization, and Antimicrobial Activity of Substituted 6-Fluorobenzo[d]thiazole Amides as a Reference Framework

Pejchal et al. (2015) synthesized and characterized a series of substituted 6-fluorobenzo[d]thiazole amides and evaluated their antimicrobial and antifungal activity [1]. Several compounds in this series exhibited antibacterial and antifungal activity comparable or slightly superior to the medicinal standards chloramphenicol, cefoperazone, and amphotericin B [1]. This study provides a relevant structural framework for understanding the potential biological profile of CAS 923234-20-2, as both share the benzothiazole-amide core with fluorine substitution. However, there are critical structural distinctions: the Pejchal series incorporates fluorine at the 6-position of the benzothiazole ring (not as a 3-fluorobenzamide), and the amide substituents differ. CAS 923234-20-2 instead carries a dimethylsulfamoyl group at position 6 and a 3-fluorobenzamide at position 2. The swap of fluorine from the benzothiazole core to the benzamide ring, combined with the introduction of the 6-dimethylsulfamoyl group, creates a distinct pharmacophoric arrangement. The 6-sulfamoyl group adds both hydrogen-bonding capacity and polarity (TPSA contribution) not present in the 6-fluoro series, which may alter the spectrum and potency of antimicrobial activity.

Antimicrobial activity Antifungal activity Structural characterization

Recommended Research and Industrial Application Scenarios for N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide (CAS 923234-20-2)


Lead Optimization Programs Requiring Fluorine Positional SAR Exploration

In medicinal chemistry programs exploring benzothiazole-amide scaffolds as kinase inhibitors, TRPV1 antagonists, FAAH inhibitors, or carbonic anhydrase inhibitors, CAS 923234-20-2 serves as the meta-fluorine positional isomer in a systematic fluorine scan. When procured alongside the 2-fluoro, 4-fluoro, and non-fluorinated benzamide analogs, this compound enables a complete positional SAR dataset to determine whether fluorine placement affects target potency, selectivity, metabolic stability, or solubility. The class-level precedent from benzothiazole amide programs [1] demonstrates that such systematic scans are essential for lead optimization, as potency differences of 10- to 100-fold have been observed depending on substitution pattern within closely related series.

Carbonic Anhydrase Isoform Selectivity Profiling with 6-Sulfamoyl Benzothiazole Scaffolds

Given the established role of benzothiazole-6-sulfonamides as potent carbonic anhydrase inhibitors [2], CAS 923234-20-2 is a candidate for CA isoform selectivity profiling. The tertiary dimethylsulfamoyl group may exhibit differentiated binding kinetics compared to primary sulfonamides, and the 3-fluorobenzamide extension at position 2 may provide additional interactions with the rim of the CA active site, potentially influencing isoform selectivity between cytosolic (CA I, II) and tumor-associated (CA IX, XII) isoforms. Procurement for CA-focused programs should be accompanied by plans for stopped-flow CO₂ hydration assays and/or ITC binding studies to characterize the affinity and thermodynamic signature.

In Vitro ADME/Tox Characterization Using Hepatocyte-Based Metabolic Systems

The benzothiazole amide class has a documented metabolic liability involving amide hydrolysis [3], and CAS 923234-20-2 can serve as a test article for establishing hepatocyte-based metabolic profiling workflows. Because rat liver S9 fraction is insufficient for this chemotype, procurement should be coupled with a planned metabolic stability assay in cryopreserved human or rat hepatocytes, with LC-MS/MS analysis to identify the 3-fluoroaniline metabolite and any glutathione conjugates. This application scenario is particularly relevant for organizations building ADME screening cascades for benzamide-containing compound collections.

Anticancer Screening Libraries with Defined Physicochemical Property Space

With a molecular weight of 379.42 g/mol and computed logP of 2.93 [4], CAS 923234-20-2 occupies favorable lead-like chemical space and is suitable for inclusion in diversity-oriented or target-focused anticancer screening libraries. The class-level precedent for benzothiazole amide cytotoxicity against HCT116 (colon), MCF-7 (breast), HepG2 (liver), and HeLa (cervical) cancer cell lines [5] supports its potential utility in antiproliferative screening cascades. However, procurement for this purpose should be accompanied by a plan for de novo IC₅₀ determination against the panel of interest, as direct data for this specific compound are lacking.

Quote Request

Request a Quote for N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.